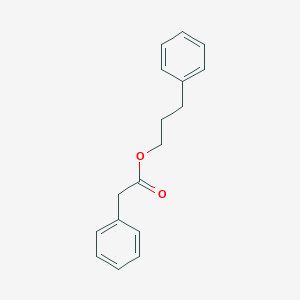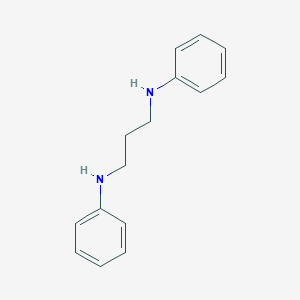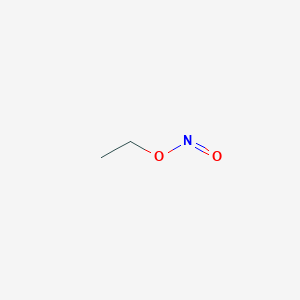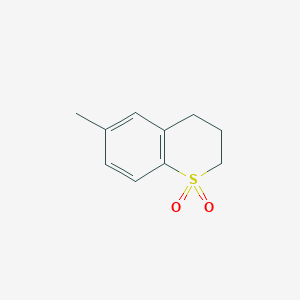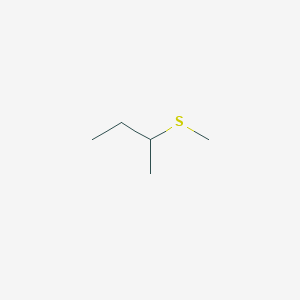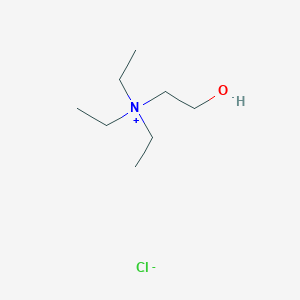
三乙基胆碱氯化物
描述
Triethylcholine chloride is a molecular compound with the formula C11H26ClNO . It is a derivative of choline and mimics its function .
Synthesis Analysis
Triethylcholine interferes with the synthesis of acetylcholine in nerve endings . The synthesis of related compounds has been studied, involving reactions in aqueous solutions .Molecular Structure Analysis
The molecular structure of Triethylcholine chloride can be analyzed using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which enable the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
Titrimetric methods of analysis, which are based on the complete reaction between the analyte and a reagent, could be used to analyze Triethylcholine chloride .Physical And Chemical Properties Analysis
The physical properties of related compounds, such as viscosity, conductivity, and density, have been studied as a function of temperature . The thermal behavior and stability of similar compounds have been studied using polarized light optical microscopy and differential scanning calorimetry .科学研究应用
Deep Eutectic Solvents (DESs)
Triethylcholine chloride is a key component in the formation of choline chloride-based deep eutectic solvents (DESs) . DESs have emerged as green solvents for new generation technologies due to their high chemical and thermal stability . They find numerous applications such as in the field of gas separation, biomedical, metal recovery, solar cell fabrications, and a medium for synthesis of new generation materials .
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations have been performed to understand the thermophysical and transport properties of choline chloride-based DES and primary alcohol mixture . The simulation points to the interplay and interactions between the chloride ions and the solvents in determining the structural and transport properties of choline chloride-based DES .
Neuromuscular Transmission
Triethylcholine chloride mimics choline and interferes with the synthesis of acetylcholine in nerve endings . It produces a slowly developing neuromuscular weakness that is exacerbated by exercise, resembling the symptoms of myasthenia gravis .
Control of Neurogenic Spastic States
Triethylcholine chloride selectively depresses the contractions of muscles caused by high rates of nerve stimulation . This property led to the suggestion that a substance with this type of action might be of value in the control of neurogenic spastic states .
Ganglionic Blocking Effects
Triethylcholine chloride has ganglionic blocking effects, causing transient autonomic symptoms such as hypotension .
Research on Acute Toxicity
Animal experiments have been conducted to study the acute toxicity of triethylcholine chloride . These studies provide valuable information for understanding the safety profile of this compound .
作用机制
Target of Action
Triethylcholine chloride, also known as triethyl(2-hydroxyethyl)azanium chloride, primarily targets the cholinergic transmission system . It interferes with the synthesis of acetylcholine in nerve endings . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system.
Mode of Action
Triethylcholine chloride mimics choline and causes failure of cholinergic transmission by interfering with the synthesis of acetylcholine in nerve endings . It has a selective action in reducing the contractions of muscles elicited by a high rate of nerve stimulation while leaving unaffected the contractions caused by slower rates of stimulation .
Biochemical Pathways
Triethylcholine chloride affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter for transmitting signals in the nervous system. By interfering with the synthesis of acetylcholine, triethylcholine chloride disrupts the normal functioning of this pathway .
Pharmacokinetics
It’s known that the compound can cause a slowly developing neuromuscular weakness . More research is needed to fully understand the pharmacokinetic properties of triethylcholine chloride.
Result of Action
The primary molecular and cellular effect of triethylcholine chloride’s action is the disruption of cholinergic transmission . This results in a slowly developing neuromuscular weakness that is exacerbated by exercise, resembling the symptoms of myasthenia gravis . It also has ganglionic blocking effects, causing transient autonomic symptoms such as hypotension .
Action Environment
The action, efficacy, and stability of triethylcholine chloride can be influenced by various environmental factors. For instance, the compound’s action can be more severe after exercise . .
安全和危害
未来方向
属性
IUPAC Name |
triethyl(2-hydroxyethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.ClH/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABNQJVSCNCEQV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
302-61-4 (Parent) | |
| Record name | Triethylcholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20934393 | |
| Record name | N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylcholine chloride | |
CAS RN |
152-22-7 | |
| Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylcholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 152-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Triethyl-2-hydroxyethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20934393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyl(2-hydroxyethyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J54PU8HR1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does triethylcholine chloride interact with the nervous system to produce its effects?
A1: Triethylcholine chloride exerts its effects primarily by interfering with neuromuscular transmission. While it does not directly block the action of acetylcholine at the neuromuscular junction, it does lead to a reduction in the amount of acetylcholine released by nerve impulses [, ]. This effect is thought to be due to an action on the nerve endings. Studies utilizing intracellular recording techniques have demonstrated that triethylcholine chloride can induce a progressive decline in the amplitude of endplate potentials, ultimately leading to a complete blockade of neuromuscular transmission []. This effect is particularly pronounced during periods of repetitive nerve stimulation, mimicking some aspects of myasthenia gravis [, ]. Interestingly, administration of choline can counteract the effects of triethylcholine chloride, suggesting a competitive interaction [, ].
Q2: What is known about the structure-activity relationship (SAR) of triethylcholine chloride and its analogues?
A2: While the provided research primarily focuses on triethylcholine chloride, Bowman and Rand (1962) explored the activity of various choline analogues. Their findings indicated that the triethyl analogue exhibited optimal activity in terms of inducing neuromuscular transmission failure []. This suggests that the size and nature of the substituents on the choline molecule play a crucial role in its interaction with the target site, likely affecting its binding affinity or ability to interfere with acetylcholine synthesis or release. Further investigations into the SAR of related compounds could provide valuable insights for developing more targeted therapeutic agents.
Q3: What are the limitations of using triethylcholine chloride as a tool to study myasthenia gravis?
A3: While triethylcholine chloride can induce muscle weakness similar to myasthenia gravis, particularly after exertion, there are key differences in their responses to certain drugs []. Edrophonium and neostigmine, commonly used to treat myasthenia gravis, show limited effectiveness in reversing triethylcholine-induced weakness, even at high doses []. This suggests that the precise mechanism underlying the neuromuscular transmission failure differs between the two conditions. While triethylcholine chloride provides a useful model for certain aspects of myasthenia gravis, such as exercise-induced fatigue, it's important to acknowledge these limitations when interpreting experimental results.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



